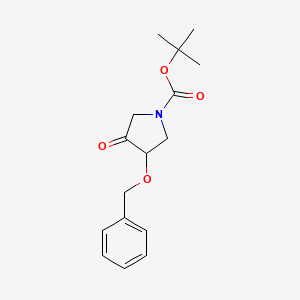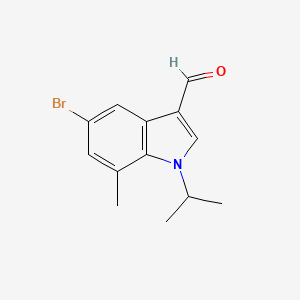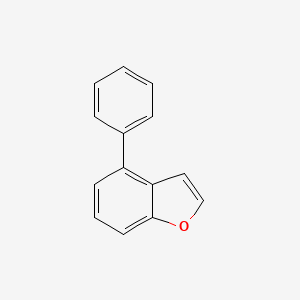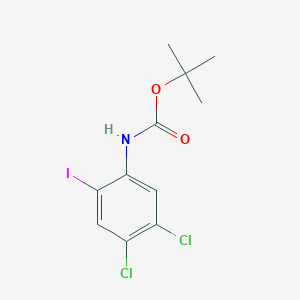
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a pyrrolidine ring with a ketone functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Ketone Functionality: The ketone functionality can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the ketone functionality, converting it to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Tert-butyl 3-(benzyloxy)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.
Uniqueness
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the ketone functionality, which imparts distinct reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)20-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |
Clé InChI |
FPFWWPZOUAYHDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(=O)C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)




![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)



